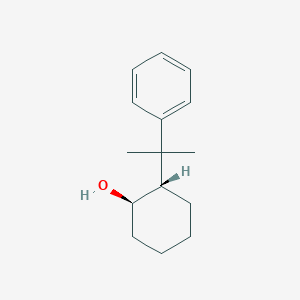

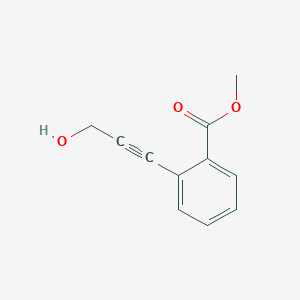

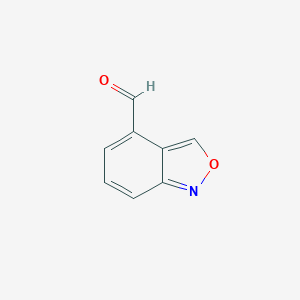

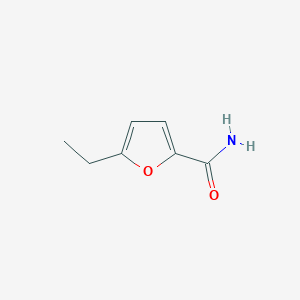

![molecular formula C14H14N2O2 B012397 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol CAS No. 100234-62-6](/img/structure/B12397.png)

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol

説明

Synthesis Analysis

Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods. Some notable methods include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, indoles, both natural and synthetic, exhibit various biologically vital properties. Their application as biologically active compounds for cancer treatment, antimicrobial activity, and other therapeutic purposes has gained attention .

科学的研究の応用

Anti-Cancer Effects

Picrasidine J has been studied for its potential anti-cancer effects, particularly in the context of head and neck squamous cell carcinoma (HNSCC). It has been found to significantly inhibit HNSCC cell motility, migration, and invasion .

Inhibition of Metastasis

The compound has been shown to inhibit the metastasis of HNSCC. This is particularly important as HNSCC is associated with recurrence, distant metastasis, and poor overall survival .

Regulation of EMT Process

Picrasidine J has been found to regulate the Epithelial-Mesenchymal Transition (EMT) process, which is crucial in cancer metastasis. It upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail, thereby inhibiting EMT .

Reduction of KLK-10 Expression

The compound has been shown to reduce the expression of the serine protease KLK-10. This enzyme is often overexpressed in various cancers and is associated with poor prognosis .

Inhibition of ERK Phosphorylation

Picrasidine J has been found to reduce the phosphorylation of ERK (Extracellular signal-Regulated Kinases), a key player in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation .

Potential Therapeutic Applications

Given its anti-cancer effects and its ability to inhibit metastasis, Picrasidine J has potential therapeutic applications in the treatment of HNSCC and possibly other types of cancer .

作用機序

Picrasidine J, also known as 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol or 9H-Pyrido[3,4-b]indol-8-ol,1-ethyl-4-methoxy-, is a dimeric β-carboline-type alkaloid isolated from the southern Asian plant Picrasma quassioides . This compound has been shown to have significant effects on certain types of cancer, particularly head and neck squamous cell carcinoma (HNSCC) .

Target of Action

The primary target of Picrasidine J is the serine protease KLK-10 . This enzyme plays a crucial role in the metastasis of HNSCC, and Picrasidine J has been shown to significantly reduce its expression .

Mode of Action

Picrasidine J interacts with its targets in a way that inhibits the epithelial-mesenchymal transition (EMT) process, a key mechanism in cancer metastasis . Specifically, it upregulates E-cadherin and ZO-1 and downregulates beta-catenin and Snail . These changes result in a significant inhibition of HNSCC cell motility, migration, and invasion .

Biochemical Pathways

The compound’s action affects the MAPK signaling pathway . It reduces the phosphorylation of ERK, a key protein in this pathway . This disruption of the MAPK signaling pathway is one of the key mechanisms by which Picrasidine J inhibits HNSCC metastasis .

Result of Action

The result of Picrasidine J’s action is a significant inhibition of HNSCC cell motility, migration, and invasion . This suggests that it could potentially be used clinically to prevent the distant metastasis and progression of HNSCC .

特性

IUPAC Name |

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAUNKSTECWQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Picrasidine J in inhibiting HNSCC metastasis?

A1: While the exact molecular target of Picrasidine J remains unknown, research suggests it exerts its anti-metastatic effects by influencing several key processes:

- Epithelial-Mesenchymal Transition (EMT) Inhibition: Picrasidine J disrupts EMT, a process crucial for cancer cell invasion and metastasis. It achieves this by upregulating epithelial markers like E-cadherin and ZO-1 while downregulating mesenchymal markers like beta-catenin and Snail. []

- KLK-10 Suppression: Picrasidine J reduces the expression of KLK-10, a serine protease implicated in cancer progression and metastasis. []

- ERK Pathway Modulation: The compound appears to affect the Extracellular signal-Regulated Kinase (ERK) signaling pathway by reducing ERK phosphorylation, potentially disrupting downstream events crucial for tumor cell survival, proliferation, and metastasis. []

Q2: What is the structural characterization of Picrasidine J?

A2: The provided research articles offer partial structural information:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。